Scandium(III) trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

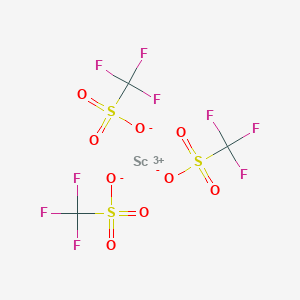

Scandium(III) trifluoromethanesulfonate, commonly known as scandium triflate, is a chemical compound with the formula Sc(SO₃CF₃)₃. It consists of scandium cations (Sc³⁺) and triflate anions (SO₃CF₃⁻). This compound is widely used as a Lewis acid in organic chemistry due to its stability towards water and its ability to act as a true catalyst in various reactions .

Mechanism of Action

Target of Action

Scandium(III) trifluoromethanesulfonate, also known as Scandium triflate, is primarily used as a Lewis acid . As a Lewis acid, it acts as an electron pair acceptor, interacting with electron-rich species in various chemical reactions.

Mode of Action

Scandium triflate interacts with its targets by accepting electron pairs, thereby facilitating a variety of chemical reactions. It is particularly noted for its stability towards water, which allows it to be used as a true catalyst rather than in stoichiometric amounts . This means it can facilitate reactions without being consumed, making it a highly efficient reagent.

Biochemical Pathways

Scandium triflate is involved in several key biochemical pathways. It is used as a catalyst in hydrothiolation, selective two-electron reduction of oxygen by ferrocene derivatives, and vinylogous Friedel-Crafts alkylation of indoles and pyrrole in water . It is also involved in the Mukaiyama aldol addition and stereochemically catalyzes the radical polymerization of acrylates .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Scandium triflate is limited. It is known to be soluble in water, alcohol, and acetonitrile , which could potentially influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of Scandium triflate’s action are largely dependent on the specific reaction it is catalyzing. For instance, in the Mukaiyama aldol addition reaction, it facilitates the addition of benzaldehyde and the silyl enol ether of cyclohexanone, yielding a product with an 81% yield .

Action Environment

Scandium triflate is stable and active under a variety of environmental conditions. It is hygroscopic, meaning it readily absorbs moisture from the environment . This property, along with its stability towards water , allows it to maintain its catalytic activity in a variety of environments. Care should be taken to prevent it from contaminating groundwater systems .

Biochemical Analysis

Biochemical Properties

Scandium(III) trifluoromethanesulfonate is known to interact with various biomolecules in its role as a Lewis acid . It is used as a catalyst in several organic reactions, including the Friedel-Crafts acylation, Diels-Alder reactions, and other carbon-carbon bond-forming reactions . These interactions involve the compound binding to enzymes and other proteins to facilitate chemical reactions.

Molecular Mechanism

This compound acts as a Lewis acid, accepting electron pairs from other molecules during chemical reactions . This can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular effects. For example, it has been used to catalyze the Mukaiyama aldol addition reaction .

Temporal Effects in Laboratory Settings

This compound is stable towards water and can often be used in organic reactions as a true catalyst rather than one used in stoichiometric amounts . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.

Preparation Methods

Scandium(III) trifluoromethanesulfonate is typically prepared by reacting scandium oxide (Sc₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H). The reaction is carried out under controlled conditions to ensure the complete conversion of scandium oxide to scandium triflate . The general reaction can be represented as:

Sc2O3+6CF3SO3H→2Sc(SO3CF3)3+3H2O

This method is commonly used in both laboratory and industrial settings due to its efficiency and simplicity .

Chemical Reactions Analysis

Scandium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily acting as a catalyst in organic synthesis. Some of the notable reactions include:

Mukaiyama Aldol Addition: This reaction involves the addition of silyl enol ethers to aldehydes or ketones, catalyzed by scandium triflate.

Friedel-Crafts Acylation: Scandium triflate is an effective catalyst for the acylation of aromatic compounds, facilitating the formation of carbon-carbon bonds.

Diels-Alder Reaction: It catalyzes the cycloaddition of dienes and dienophiles to form six-membered rings, which is a fundamental reaction in organic synthesis.

Scientific Research Applications

Scandium(III) trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Organic Synthesis: It is extensively used as a Lewis acid catalyst in various organic reactions, such as aldol additions, Friedel-Crafts acylations, and Diels-Alder reactions.

Polymer Chemistry: The compound is involved in the stereochemical catalysis of radical polymerization of acrylates, which is important for the production of various polymeric materials.

Medicinal Chemistry: Scandium triflate is used in the synthesis of complex organic molecules that have potential pharmaceutical applications.

Material Science: It is used as an additive in the preparation of perovskite films to reduce defect density and improve film quality.

Comparison with Similar Compounds

Scandium(III) trifluoromethanesulfonate is unique among Lewis acids due to its stability in aqueous conditions and its ability to act as a true catalyst. Similar compounds include:

Lanthanide Trifluoromethanesulfonates: These compounds, such as ytterbium(III) trifluoromethanesulfonate, share similar catalytic properties but may differ in terms of reactivity and selectivity.

Aluminum Trifluoromethanesulfonate: Another Lewis acid with similar applications, but it is less stable in water compared to scandium triflate.

Scandium triflate’s unique combination of stability and catalytic efficiency makes it a valuable reagent in various chemical processes.

Biological Activity

Scandium(III) trifluoromethanesulfonate, commonly known as scandium triflate (Sc(OTf)₃), is a chemical compound that has garnered attention in various fields of chemistry for its unique properties and applications. This article delves into the biological activity of this compound, focusing on its roles as a Lewis acid catalyst in organic reactions, its toxicity profile, and specific case studies highlighting its utility in biological systems.

Scandium triflate is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃F₉O₉S₃Sc |

| Molecular Weight | 492.163 g/mol |

| Melting Point | >300 °C |

| Boiling Point | 162 °C at 760 mmHg |

| CAS Number | 144026-79-9 |

The compound features a trigonal bipyramidal structure where the scandium ion (Sc³⁺) is coordinated to three trifluoromethanesulfonate anions (CF₃SO₃⁻) .

Catalytic Applications

This compound is primarily recognized for its catalytic activity in organic synthesis, particularly in reactions involving carbon-carbon bond formation. Its role as a Lewis acid allows it to facilitate various reactions, making it valuable in synthetic organic chemistry. Key applications include:

- Mukaiyama Aldol Addition : Scandium triflate effectively catalyzes the aldol addition between enolates and carbonyl compounds, achieving high yields (up to 81%) .

- Hydrothiolation : It promotes the addition of thiols to unsaturated bonds, enhancing the synthesis of thioethers .

- Friedel-Crafts Reactions : The compound can mediate Friedel-Crafts alkylation reactions, including those performed in aqueous environments, which is considered more environmentally friendly .

Toxicological Profile

Despite its utility, scandium triflate poses certain health risks. It is classified as a corrosive substance with potential hazards including:

- Eye and Skin Irritation : Causes severe burns upon contact, potentially leading to chemical conjunctivitis and corneal damage .

- Respiratory Risks : Inhalation can result in chemical burns to the respiratory tract and may lead to systemic effects .

- Ingestion Risks : Ingesting scandium triflate can cause severe gastrointestinal damage and perforation .

Case Studies

-

Aromatic Nitration :

A study demonstrated that this compound serves as an effective catalyst for the nitration of substituted benzenes using carboxylic anhydride as a nitrating agent. This reaction showcases the compound's efficiency compared to other Lewis acids . -

Selective Cleavage of Esters :

Research indicated that scandium triflate can selectively cleave esters containing coordinative groups at vicinal positions. This reaction operates under mild conditions, allowing for the recovery and reuse of the catalyst without significant loss of activity . -

Synthesis of Covalent Organic Frameworks (COFs) :

Recent studies have explored the use of scandium triflate in synthesizing COFs, demonstrating its potential in materials science applications that may intersect with biological systems .

Properties

CAS No. |

144026-79-9 |

|---|---|

Molecular Formula |

CHF3O3SSc |

Molecular Weight |

195.04 g/mol |

IUPAC Name |

scandium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Sc/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

QUJLPICXDXFRSN-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[Sc] |

Pictograms |

Irritant |

Synonyms |

Scandium(III) Triflate; Scandium(III) Trifluoromethanesulfonate; Scandium(3+) Triflate; Scandium Trifluoromethanesulfonate; Scandium Tris(trifluoromethanesulfonate); Trifluoromethanesulfonic Acid Scandium(3+) Salt; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.